molecular formula C14H15N5O5 B5699011 4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine

4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine

Cat. No.: B5699011
M. Wt: 333.30 g/mol
InChI Key: TWCHUOCHTWSYIN-UHFFFAOYSA-N
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Description

4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group, which is further substituted with a 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine typically involves multiple steps. One common approach starts with the preparation of the 1-methyl-3-nitro-1H-1,2,4-triazole moiety, which is then coupled with a benzoyl chloride derivative.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester linkage would produce the corresponding carboxylic acid and alcohol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzoyl moieties. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and benzoyl-substituted morpholines. Examples include:

Uniqueness

4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

[2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-17-14(15-13(16-17)19(21)22)24-11-5-3-2-4-10(11)12(20)18-6-8-23-9-7-18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCHUOCHTWSYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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